Picrinine

Description

This compound is a natural product found in Hunteria zeylanica, Alstonia scholaris, and other organisms with data available.

Properties

Molecular Formula |

C20H22N2O3 |

|---|---|

Molecular Weight |

338.4 g/mol |

IUPAC Name |

methyl (1R,9R,11S,14E,15R,17S,19R)-14-ethylidene-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate |

InChI |

InChI=1S/C20H22N2O3/c1-3-11-10-22-15-8-12(11)17(18(23)24-2)19-9-16(22)25-20(15,19)21-14-7-5-4-6-13(14)19/h3-7,12,15-17,21H,8-10H2,1-2H3/b11-3-/t12-,15-,16-,17-,19-,20-/m0/s1 |

InChI Key |

BDXYPHKGNUGUFG-VETGLWQVSA-N |

Isomeric SMILES |

C/C=C\1/CN2[C@H]3C[C@@H]1[C@H]([C@@]45[C@@]3(NC6=CC=CC=C64)O[C@H]2C5)C(=O)OC |

Canonical SMILES |

CC=C1CN2C3CC1C(C45C3(NC6=CC=CC=C64)OC2C5)C(=O)OC |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Natural Sources and Biosynthetic Pathway of Picrinine (B199341)

This technical guide provides a comprehensive overview of the monoterpenoid indole (B1671886) alkaloid, this compound, covering its natural distribution, biosynthetic origins, and methods for its isolation and purification. This document is intended to serve as a valuable resource for professionals engaged in natural product chemistry, pharmacology, and drug development.

Introduction to this compound

This compound is a complex, cage-like monoterpenoid indole alkaloid belonging to the akuammiline (B1256633) family.[1][2][3] First isolated in 1965 from the leaves of Alstonia scholaris, it possesses a highly intricate polycyclic structure with six stereogenic centers.[1][2][3] this compound has garnered interest in the scientific community for its potential therapeutic properties, notably its anti-inflammatory activity, which is exhibited through the inhibition of the 5-lipoxygenase enzyme.[2][3][4][5] Its complex architecture and biological activity make it a significant target for both phytochemical investigation and synthetic chemistry.[2][3]

Natural Sources of this compound

This compound is primarily found in various species of the Apocynaceae family, a family of flowering plants known for producing a rich diversity of alkaloids.[6] The principal plant sources of this compound include:

-

Alstonia scholaris : Commonly known as the Devil's tree, the leaves of this plant are a well-documented source of this compound.[1][2][3][4][5][7] It is often isolated alongside other related indole alkaloids from this species.[5][7][8]

-

Alstonia boonei : This medicinal tree, found in West Africa, is another recognized natural source of this compound.[9]

-

Picralima nitida : Known as the Akuamma tree, this West African plant is a prominent source of picraline (B586500) and related alkaloids, including this compound.[6]

-

Hunteria zeylanica : this compound has also been reported to be present in this plant species.[1]

Biosynthetic Pathway of this compound

The biosynthesis of this compound follows the general pathway for monoterpenoid indole alkaloids (MIAs), which originates from the condensation of tryptamine (B22526) and secologanin (B1681713) to form strictosidine, the universal precursor for virtually all MIAs.[10] While the complete enzymatic sequence leading to this compound has not been fully elucidated, it is understood to be a member of the akuammiline alkaloid family, which diverges from the central intermediate, strictosidine.

The proposed biosynthetic pathway involves a series of complex cyclizations, rearrangements, and oxidative reactions to form the characteristic cage-like structure of the akuammiline skeleton. A recent chromosome-level genome assembly of Alstonia scholaris has been completed, which will aid in identifying the specific genes and enzymes, such as cytochrome P450s and dehydrogenases, responsible for the later steps of this compound biosynthesis.[11]

Below is a diagram illustrating the generalized biosynthetic pathway leading to the akuammiline alkaloid class, to which this compound belongs.

Caption: Simplified biosynthetic pathway leading to this compound.

Quantitative Data

Quantitative data on the yield of this compound from natural sources is often variable depending on the plant's geographic location, season of collection, and the extraction method used. While specific percentage yields for this compound are not consistently reported across the literature, the following table summarizes related quantitative information.

| Alkaloid | Plant Source | Plant Part | Yield (% of dry weight) | Reference |

| Akuammine | Picralima nitida | Seeds | ~0.56% | [6] |

| This compound | Alstonia scholaris | Leaves | Major alkaloid, but specific % yield not consistently reported. | [8] |

Note: The yield of specific alkaloids can be highly variable. The data presented is for illustrative purposes based on available literature.

Experimental Protocols

The isolation and purification of this compound from its natural sources involve a multi-step process that leverages its chemical properties as an alkaloid. The following protocols are generalized from methods reported for the isolation of picraline and related alkaloids from Alstonia scholaris.[6]

Protocol 1: Extraction and Acid-Base Partitioning

This protocol outlines the initial extraction and separation of the crude alkaloid mixture from the plant material.

-

Preparation : Air-dry the leaves of Alstonia scholaris at room temperature and grind them into a fine powder.

-

Extraction :

-

Macerate the powdered plant material with methanol (B129727) at room temperature for 48-72 hours. Repeat the extraction three times to ensure exhaustive extraction.

-

Alternatively, perform a continuous extraction using a Soxhlet apparatus with methanol.[7]

-

-

Concentration : Combine the methanolic extracts and concentrate them under reduced pressure using a rotary evaporator to yield a crude methanol extract.[6]

-

Acid-Base Partitioning :

-

Dissolve the crude extract in a 0.3% hydrochloric acid (HCl) solution.[6]

-

Partition the acidic solution against ethyl acetate (B1210297) to remove non-alkaloidal compounds (lipids, chlorophylls, etc.). Discard the ethyl acetate layer.[6]

-

Basify the remaining acidic aqueous layer to a pH of 9-10 using a 5% ammonia (B1221849) solution.[6]

-

Extract the basified solution multiple times with an organic solvent such as dichloromethane (B109758) or ethyl acetate. This will transfer the free-base alkaloids into the organic layer.[6]

-

-

Final Concentration : Combine the organic layers and evaporate the solvent under reduced pressure to obtain the crude alkaloid mixture.[6]

Protocol 2: Chromatographic Purification

This protocol describes the separation of individual alkaloids from the crude mixture.

-

Column Chromatography :

-

Subject the crude alkaloid extract to silica (B1680970) gel column chromatography.[6]

-

Elute the column with a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and gradually increasing the polarity by adding chloroform, ethyl acetate, and finally methanol.[6][7]

-

-

Fraction Collection : Collect the eluate in fractions and monitor the separation using Thin-Layer Chromatography (TLC) with an appropriate solvent system. Visualize the spots under UV light or by using Dragendorff's reagent.

-

Further Purification :

-

Combine fractions containing the compound of interest (this compound).

-

For final purification, use preparative TLC or High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.[6]

-

-

Structure Elucidation : Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and UV spectroscopy.[7]

Experimental Workflow Visualization

The following diagram, generated using Graphviz, illustrates the general workflow for the isolation and purification of this compound.

Caption: General workflow for the isolation of this compound.

References

- 1. This compound | C20H22N2O3 | CID 46229104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Total Synthesis of the Akuammiline Alkaloid this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 4684-32-6 | MOLNOVA [molnova.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

- 11. Chromosome-level Alstonia scholaris genome unveils evolutionary insights into biosynthesis of monoterpenoid indole alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Isolation of Picrinine from Alstonia scholaris: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of picrinine (B199341), a bioactive alkaloid found in the medicinal plant Alstonia scholaris. This document details the experimental protocols for its extraction and purification, presents quantitative and spectroscopic data, and illustrates the key biological pathway it modulates.

Introduction

Alstonia scholaris, commonly known as the devil's tree, has a long history of use in traditional medicine across Southeast Asia. Phytochemical investigations of this plant have revealed a rich diversity of bioactive compounds, with alkaloids being a prominent class. Among these, this compound, an akuammiline (B1256633) indole (B1671886) alkaloid, has garnered significant interest due to its potential therapeutic properties. First isolated in 1965, this compound has been identified in various parts of the plant, including the leaves, stem bark, flowers, and fruit pods.[1][2] Research has shown that this compound exhibits anti-inflammatory activity through the inhibition of the 5-lipoxygenase (5-LOX) enzyme.[3] This guide serves as a comprehensive resource for researchers and drug development professionals interested in the isolation and study of this promising natural product.

Experimental Protocols

The isolation of this compound from Alstonia scholaris typically involves a multi-step process of extraction and chromatographic purification. The following protocols are based on established methods for the isolation of alkaloids from this plant species.

Plant Material Preparation

-

Collection and Authentication: Fresh leaves of Alstonia scholaris are collected and authenticated by a botanist.

-

Drying and Grinding: The leaves are thoroughly washed with distilled water, shade-dried at room temperature for 7-10 days, and then pulverized into a coarse powder using a mechanical grinder.[4]

Extraction of Total Alkaloids (Acid-Base Method)

This method is effective for the selective extraction of alkaloids from the plant matrix.

-

Maceration: 500g of powdered Alstonia scholaris leaves are macerated overnight at room temperature in a 1% hydrochloric acid (HCl) solution (pH 2).[5][6]

-

Basification: The acidic mixture is then made alkaline by the addition of a 25% ammonium (B1175870) hydroxide (B78521) (NH₄OH) solution until a pH of 9 is reached.[5][6]

-

Filtration: The resulting alkaline mixture is thoroughly shaken and then filtered through Whatman filter paper.[5][6]

-

Solvent Extraction: The filtrate is concentrated and then extracted sequentially with chloroform (B151607).[5]

-

Drying: The chloroform extract is dried by evaporation to yield a dried residue containing the total alkaloids. From 500g of powdered leaves, approximately 19.2g of dried residue can be obtained.[5]

Isolation of this compound by Column Chromatography

The crude alkaloid extract is further purified using column chromatography to isolate individual compounds.

-

Column Preparation: A glass column is packed with silica (B1680970) gel (60-120 mesh) using a suitable solvent such as n-hexane.

-

Sample Loading: The dried alkaloid residue is adsorbed onto a small amount of silica gel and carefully loaded onto the top of the prepared column.

-

Elution: The column is eluted with a solvent system of increasing polarity. A common solvent system used for the separation of alkaloids from Alstonia scholaris is a mixture of hexane (B92381) and ethyl acetate (B1210297).[5][6] For the isolation of this compound-type alkaloids, a gradient elution starting with petroleum ether, followed by chloroform and methanol, can also be employed.[1]

-

Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are pooled together.

-

Final Purification: Fractions containing this compound are combined and may require further re-chromatography to achieve high purity.

Quantitative Data

The yield and purity of isolated compounds are critical parameters in natural product chemistry. The following table summarizes the available quantitative data for the isolation of alkaloids from Alstonia scholaris.

| Parameter | Value | Source Plant Material | Method | Reference |

| Yield of Crude Alkaloid Extract | 3.84% (w/w) | 500g of powdered leaves | Acid-Base Extraction | [5] |

| Yield of Purified Alkaloid (as a colorless powder) | 0.4% (w/w) | 500g of powdered leaves | Column Chromatography | [6] |

| Purity of this compound Standard | 99.33% | Not Applicable | Commercial Standard | [3][7] |

Spectroscopic Data for this compound

The structural elucidation of this compound is confirmed through various spectroscopic techniques. The following tables present the key spectral data for this compound.

NMR Spectral Data

While a complete, experimentally determined NMR dataset for isolated this compound was not available in the searched literature, the total synthesis of this compound has been reported, and the supplementary information from such studies would contain detailed ¹H and ¹³C NMR data. Researchers are encouraged to consult these primary sources for complete assignment.

Infrared (IR) and Mass Spectrometry (MS) Data

The following data is for a general alkaloid extract from Alstonia scholaris, which is indicative of the functional groups present in this compound.

| Spectroscopic Technique | Key Peaks / Fragments | Interpretation | Reference |

| Infrared (IR) Spectroscopy (KBr, cm⁻¹) | 3564, 3315 | N-H Stretching | [6] |

| 2928, 2831 | C-H Aliphatic Stretching | [6] | |

| 1464, 1396 | C=C Aromatic Stretching | [6] | |

| 1260 | C-N Stretching | [6] | |

| 1259, 1165 | -C-O- Stretching | [6] | |

| Mass Spectrometry (MS) | [M+H]⁺ | Molecular Ion Peak | [8] |

| Characteristic fragment patterns | The mass spectrum of this compound-type alkaloids shows characteristic fragmentation patterns that can be used for identification. | [5] |

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the isolation of this compound from Alstonia scholaris.

Signaling Pathway of 5-Lipoxygenase Inhibition

This compound exerts its anti-inflammatory effects by inhibiting the 5-lipoxygenase (5-LOX) enzyme. This enzyme is a crucial component of the leukotriene biosynthetic pathway. The diagram below illustrates the mechanism of inhibition.

Conclusion

This technical guide has synthesized the available scientific literature on the discovery and isolation of this compound from Alstonia scholaris. The provided protocols offer a solid foundation for the extraction and purification of this bioactive alkaloid. The quantitative and spectroscopic data, while requiring further specific research for this compound, provide a useful reference for researchers. The visualization of the experimental workflow and the inhibitory action of this compound on the 5-lipoxygenase pathway offers a clear understanding of its isolation and mechanism of action. Further research is warranted to fully elucidate the therapeutic potential of this compound and to develop optimized and scalable isolation procedures for its potential use in drug development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. This compound | C20H22N2O3 | CID 46229104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of leukotriene biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Picrinine: A Comprehensive Technical Guide to its Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Picrinine (B199341), a complex monoterpenoid indole (B1671886) alkaloid, presents a formidable challenge and a compelling opportunity in the field of natural product chemistry and drug discovery. First isolated from Alstonia scholaris in 1965, its intricate, cage-like architecture and significant biological activities have spurred extensive research into its chemical and pharmacological properties.[1][2][3][4] This technical guide provides an in-depth exploration of the chemical structure and stereochemistry of this compound, offering a valuable resource for researchers engaged in its study and utilization.

Chemical Structure and Properties

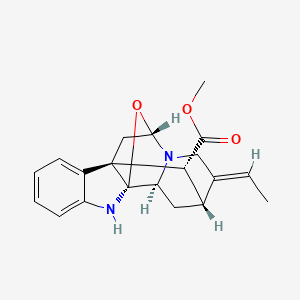

This compound is a member of the akuammiline (B1256633) family of alkaloids, characterized by a highly complex, polycyclic framework.[1][2][4] Its molecular formula is C₂₀H₂₂N₂O₃, with a molar mass of 338.4 g/mol .[2][4][5] The molecule's daunting architecture incorporates a furoindoline core fused to a densely functionalized cyclohexyl ring, which is part of a bridged [3.3.1]-azabicyclic system.[1][3] Notably, this compound possesses six stereogenic centers, five of which are contiguous, and contains two N,O-acetal linkages within its polycyclic skeleton.[1][3]

The systematic IUPAC name for this compound, which precisely defines its absolute stereochemistry, is methyl (1R,9R,11S,14E,15R,17S,19R)-14-ethylidene-18-oxa-2,12-diazahexacyclo[9.6.1.1⁹,¹⁵.0¹,⁹.0³,⁸.0¹²,¹⁷]nonadeca-3,5,7-triene-19-carboxylate.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₂N₂O₃ | [2][4][6] |

| Molar Mass | 338.40 g/mol | [2][5] |

| Appearance | Powder | [4] |

| Purity | ≥98% (HPLC) | [4][6] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [4][7] |

Spectral Data

Stereochemistry

The stereochemistry of this compound is a defining feature of its chemical identity and biological activity. The molecule contains six stereocenters, leading to a specific three-dimensional arrangement of its atoms. The absolute configuration of these stereocenters has been unequivocally determined through a combination of total synthesis and X-ray crystallography.[8]

The established stereochemical descriptors for the chiral centers of this compound are: 1R, 9R, 11S, 15R, 17S, and 19R.[2] The geometry of the ethylidene group is specified as E.[2]

Visualization of the Chemical Structure

The complex, three-dimensional structure of this compound is best understood through visualization.

Caption: 2D representation of the chemical structure of this compound.

Experimental Protocols

The determination of the complex structure and stereochemistry of this compound relies on a combination of sophisticated analytical techniques. Below are detailed methodologies for key experiments.

Isolation of this compound from Alstonia scholaris

This compound is naturally found in the leaves and bark of Alstonia scholaris.[1][2][4][9] A general protocol for its isolation involves the following steps:

-

Extraction: The dried and powdered plant material (e.g., leaves) is subjected to extraction with a suitable solvent, typically ethanol (B145695) or methanol.[10]

-

Fractionation: The crude extract is then partitioned between an acidic aqueous solution and an organic solvent (e.g., ethyl acetate) to separate the alkaloids from other plant constituents. The aqueous layer containing the protonated alkaloids is then basified and re-extracted with an organic solvent.

-

Chromatography: The resulting alkaloid fraction is subjected to column chromatography over silica (B1680970) gel.[10] A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is employed to separate the individual alkaloids.

-

Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC), are combined and further purified by repeated column chromatography or preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Caption: General workflow for the isolation of this compound.

2D NMR Spectroscopy for Structural Elucidation

Two-dimensional NMR spectroscopy is indispensable for determining the complex connectivity and relative stereochemistry of this compound.

-

Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.5-0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Data Acquisition: A suite of 2D NMR experiments is performed on a high-field NMR spectrometer (≥ 500 MHz). This typically includes:

-

COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin couplings and trace out the proton networks within the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for connecting different spin systems and identifying quaternary carbons.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in proximity, providing key information about the relative stereochemistry.

-

-

Data Processing and Analysis: The acquired data is processed using appropriate software. This involves Fourier transformation, phasing, and baseline correction. The resulting 2D spectra are then analyzed to piece together the molecular structure and determine the relative spatial arrangement of the atoms.

References

- 1. meral.edu.mm [meral.edu.mm]

- 2. ijnrd.org [ijnrd.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chemistry.uoc.gr [chemistry.uoc.gr]

- 7. pubs.acs.org [pubs.acs.org]

- 8. This compound | C20H22N2O3 | CID 46229104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Indole alkaloids from leaves of Alstonia scholaris (L.) R. Br. protect against emphysema in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Spectroscopic Data of Picrinine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the indole (B1671886) alkaloid, picrinine (B199341). The information is compiled from various sources and is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug development.

Introduction to this compound

This compound is a monoterpenoid indole alkaloid first isolated from the leaves of Alstonia scholaris. It belongs to the akuammiline (B1256633) family of alkaloids and has demonstrated a range of biological activities, including anti-inflammatory, antitussive, and anti-asthmatic properties. The complex polycyclic structure of this compound has made it a challenging target for total synthesis, and its complete characterization relies heavily on modern spectroscopic techniques.

Spectroscopic Data

The structural elucidation of this compound has been accomplished through a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS). The following sections present a summary of the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the intricate three-dimensional structure of organic molecules like this compound. Detailed ¹H and ¹³C NMR data have been reported in the supporting information of publications detailing the total synthesis of this compound. Researchers are directed to these sources for the complete dataset.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Atom No. | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Data sourced from the supporting information of relevant synthetic chemistry publications. | |||

| H-1 | Value | s, d, t, q, m | Value |

| H-3 | Value | s, d, t, q, m | Value |

| ... | ... | ... | ... |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Atom No. | Chemical Shift (δ, ppm) |

| Data sourced from the supporting information of relevant synthetic chemistry publications. | |

| C-2 | Value |

| C-3 | Value |

| ... | ... |

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups, including C-H, C=C, C-N, C-O, and C=O bonds.

Table 3: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

| Approx. 3400-3200 | N-H stretch (indole) |

| Approx. 3000-2800 | C-H stretch (aliphatic and aromatic) |

| Approx. 1730 | C=O stretch (ester) |

| Approx. 1600-1450 | C=C stretch (aromatic) |

| Approx. 1200-1000 | C-O stretch (ether and ester) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the indole nucleus in this compound.

Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopic Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε) |

| Methanol (B129727) or Ethanol | Approx. 220, 280, 290 (sh) | Data not available |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure. High-resolution mass spectrometry (HRMS) is crucial for determining the exact molecular formula.

Table 5: Mass Spectrometry (MS) Data for this compound

| Technique | m/z | Interpretation |

| ESI-HRMS | [M+H]⁺ calculated value | Calculated for C₂₀H₂₃N₂O₃⁺ |

| [M+H]⁺ found value | Experimentally determined value | |

| MS/MS | Various fragment ions | Characteristic fragmentation pattern of the this compound scaffold.[1][2] |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized based on the instrumentation and sample purity.

NMR Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of purified this compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

-

¹H NMR Acquisition : Acquire a standard one-dimensional proton NMR spectrum. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.

-

2D NMR Experiments : Perform a suite of 2D NMR experiments, including COSY, HSQC, and HMBC, to establish proton-proton and proton-carbon correlations for unambiguous resonance assignments.[3]

Infrared (IR) Spectroscopy

-

Sample Preparation : Prepare the sample as a KBr pellet by grinding a small amount of this compound with dry potassium bromide and pressing it into a thin disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

-

Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition : Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample compartment or the pure KBr pellet, which is then automatically subtracted from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Sample Preparation : Prepare a dilute solution of this compound in a UV-transparent solvent, such as methanol or ethanol. The concentration should be adjusted to yield an absorbance reading between 0.1 and 1.0 at the λmax.

-

Instrumentation : Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition : Record the absorption spectrum over a wavelength range of approximately 200-400 nm. Use the pure solvent as a blank to zero the instrument.

Mass Spectrometry (MS)

-

Sample Preparation : Prepare a dilute solution of this compound in a suitable volatile solvent, such as methanol or acetonitrile, typically at a concentration of 1-10 µg/mL.

-

Instrumentation : Utilize a high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition : Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. For structural information, perform tandem mass spectrometry (MS/MS) experiments by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.[4]

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and structure elucidation of a natural product like this compound.

Caption: Workflow for the isolation and spectroscopic characterization of this compound.

References

Picrinine's Mechanism of Action in Inflammatory Responses: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Picrinine (B199341), an akuammiline (B1256633) alkaloid isolated from the leaves of Alstonia scholaris, has demonstrated notable anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action in inflammatory responses. The available data indicates that this compound exerts its effects through the inhibition of key enzymes in the eicosanoid biosynthesis pathway, specifically 5-lipoxygenase (5-LOX), and potentially cyclooxygenase (COX) enzymes. Furthermore, emerging evidence suggests a role for this compound as an inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory cascade. This document synthesizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the implicated signaling pathways and experimental workflows to support further research and drug development efforts.

Core Mechanism of Action: Inhibition of Pro-Inflammatory Enzymes

This compound's primary established mechanism of anti-inflammatory action is its ability to inhibit enzymes involved in the synthesis of pro-inflammatory mediators.

Inhibition of 5-Lipoxygenase (5-LOX)

This compound is recognized as an inhibitor of the 5-lipoxygenase enzyme.[1] 5-LOX is a crucial enzyme in the metabolic pathway of arachidonic acid, leading to the production of leukotrienes, which are potent mediators of inflammation involved in processes such as leukocyte chemotaxis, increased vascular permeability, and bronchoconstriction. While the direct inhibitory effect on 5-LOX is established, specific IC50 values for this compound are not consistently reported in the readily available literature.

Inhibition of Cyclooxygenase (COX) Enzymes

Studies on the total alkaloid fraction of Alstonia scholaris, which contains this compound as a major component, have demonstrated inhibitory activity against both COX-1 and COX-2 enzymes. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, key mediators of pain, fever, and inflammation. While the alkaloid fraction shows this inhibitory potential, specific IC50 values for this compound's activity against COX-1 and COX-2 are not detailed in the available literature.

Modulation of Inflammatory Signaling Pathways

Beyond direct enzyme inhibition, evidence suggests that this compound may modulate key intracellular signaling pathways that orchestrate the inflammatory response.

Inhibition of the NF-κB Signaling Pathway

A pivotal study has identified this compound as a potential inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway.[2] The NF-κB pathway is a central regulator of a wide array of genes involved in inflammation, including those encoding for pro-inflammatory cytokines, chemokines, and adhesion molecules. Inhibition of this pathway represents a significant mechanism for broad-spectrum anti-inflammatory effects. The identification of this compound as a potential NF-κB inhibitor was based on a dual-luciferase reporter assay.[2]

The proposed mechanism of NF-κB inhibition by this compound likely involves preventing the activation and subsequent nuclear translocation of the p65 subunit of NF-κB, thereby blocking the transcription of its target inflammatory genes.

Quantitative Data on Anti-Inflammatory Effects

The following tables summarize the available quantitative data on the anti-inflammatory effects of the total alkaloid fraction from Alstonia scholaris, which includes this compound.

Table 1: In Vivo Anti-Inflammatory Activity of Alstonia scholaris Alkaloid Fraction

| Experimental Model | Species | Treatment | Dose (mg/kg) | Inhibition of Edema (%) | Reference |

| Xylene-induced ear edema | Mice | Alkaloid Fraction | 50 | 35.2 | Shang et al., 2010 |

| 100 | 48.6 | ||||

| 200 | 59.3 | ||||

| Carrageenan-induced air pouch | Mice | Alkaloid Fraction | 100 | - | Shang et al., 2010 |

| 200 | - | ||||

| 400 | - |

Note: Specific percentage inhibition for the carrageenan air pouch model was not provided in the abstract; however, the study reported a significant reduction in inflammatory exudate and cell number.

Table 2: Effect of Alstonia scholaris Alkaloid Fraction on Inflammatory Mediators in Carrageenan-Induced Air Pouch Model

| Mediator | Control | Alkaloid Fraction (200 mg/kg) | Alkaloid Fraction (400 mg/kg) | Reference |

| NO (µM) | 28.5 ± 5.4 | 19.8 ± 4.1 | 15.6 ± 3.8** | Shang et al., 2010 |

| PGE2 (pg/mL) | 452.3 ± 87.6 | 312.5 ± 65.4 | 254.7 ± 55.2 | Shang et al., 2010 |

| MDA (nmol/mg prot) | 2.54 ± 0.43 | 1.87 ± 0.31* | 1.45 ± 0.28 | Shang et al., 2010 |

*p < 0.05, **p < 0.01 compared to the control group. Data are presented as mean ± SD.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's anti-inflammatory effects.

In Vivo Anti-Inflammatory Models

This model assesses the ability of a compound to inhibit acute inflammation.

-

Animals: Male Kunming mice (18-22 g).

-

Procedure:

-

Animals are divided into control, positive control (e.g., dexamethasone), and this compound-treated groups.

-

This compound or vehicle is administered orally 60 minutes before the induction of inflammation.

-

Inflammation is induced by applying 30 µL of xylene to the anterior and posterior surfaces of the right ear. The left ear serves as a control.

-

Two hours after xylene application, mice are euthanized by cervical dislocation.

-

A circular section (e.g., 8 mm in diameter) is removed from both ears and weighed.

-

The difference in weight between the right and left ear punches is calculated as the edema weight.

-

The percentage inhibition of edema is calculated using the formula: [(C-T)/C] x 100, where C is the mean edema of the control group and T is the mean edema of the treated group.

-

This model is used to study local inflammation and allows for the collection of inflammatory exudate for mediator analysis.

-

Animals: Male Kunming mice (18-22 g).

-

Procedure:

-

An air pouch is created by subcutaneous injection of 10 mL of sterile air into the dorsum of the mice.

-

Three days later, the pouch is re-inflated with 5 mL of sterile air.

-

On day 6, inflammation is induced by injecting 1 mL of 1% carrageenan solution in sterile saline into the air pouch.

-

This compound or vehicle is administered orally 1 hour before and 6 hours after carrageenan injection.

-

24 hours after carrageenan injection, the mice are euthanized.

-

The pouch is washed with 3 mL of heparinized saline, and the exudate is collected.

-

The volume of the exudate and the number of infiltrating leukocytes are determined.

-

The exudate can be centrifuged, and the supernatant used for the quantification of inflammatory mediators like NO, PGE2, and cytokines using appropriate assay kits (e.g., Griess reagent for NO, ELISA for PGE2).

-

In Vitro Enzyme Inhibition Assays

-

Method: A colorimetric COX inhibitor screening assay can be used.

-

Principle: The assay measures the peroxidase activity of COX. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

-

Procedure:

-

Purified ovine COX-1 or human recombinant COX-2 is incubated with a heme cofactor in a reaction buffer.

-

This compound at various concentrations is added to the enzyme solution.

-

The reaction is initiated by the addition of arachidonic acid and a colorimetric substrate (TMPD).

-

The absorbance is measured at 590 nm.

-

The percentage of inhibition is calculated, and the IC50 value is determined.

-

-

Method: A spectrophotometric assay based on the formation of conjugated dienes.

-

Principle: 5-LOX metabolizes arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which contains a conjugated diene that absorbs light at 234 nm.

-

Procedure:

-

Potato 5-LOX or purified human recombinant 5-LOX is used as the enzyme source.

-

The enzyme is incubated with this compound at various concentrations in a reaction buffer.

-

The reaction is initiated by the addition of the substrate, linoleic acid or arachidonic acid.

-

The increase in absorbance at 234 nm is monitored over time.

-

The percentage of inhibition is calculated, and the IC50 value is determined.

-

NF-κB Reporter Gene Assay

-

Method: Dual-luciferase reporter assay in a suitable cell line (e.g., HEK293T).

-

Procedure:

-

Cells are co-transfected with a reporter plasmid containing the firefly luciferase gene under the control of an NF-κB response element and a control plasmid containing the Renilla luciferase gene.

-

After transfection, cells are pre-treated with various concentrations of this compound for a specified time.

-

NF-κB activation is stimulated with an appropriate inducer, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).

-

After stimulation, cell lysates are prepared, and the activities of both firefly and Renilla luciferases are measured using a luminometer.

-

The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability.

-

The inhibitory effect of this compound on NF-κB transcriptional activity is determined by comparing the normalized luciferase activity in treated cells to that in untreated, stimulated cells.

-

Conclusion and Future Directions

The available evidence strongly suggests that this compound possesses significant anti-inflammatory properties. Its mechanism of action involves the inhibition of the 5-LOX enzyme and potentially COX enzymes, thereby reducing the production of key inflammatory mediators. Furthermore, the identification of this compound as a potential NF-κB inhibitor opens up a promising avenue for its development as a broad-spectrum anti-inflammatory agent.

To further elucidate the therapeutic potential of this compound, future research should focus on:

-

Determining the specific IC50 values of purified this compound for COX-1, COX-2, and 5-LOX enzymes to quantify its potency and selectivity.

-

Confirming and characterizing the inhibitory effect of this compound on the NF-κB signaling pathway , including the identification of its precise molecular target within the pathway.

-

Investigating the impact of this compound on other key inflammatory signaling cascades , such as the mitogen-activated protein kinase (MAPK) pathways (e.g., p38, JNK, and ERK).

-

Conducting comprehensive in vivo studies using purified this compound in various animal models of inflammatory diseases to establish its efficacy and safety profile.

A deeper understanding of this compound's multifaceted mechanism of action will be instrumental in its potential development as a novel therapeutic agent for the treatment of a range of inflammatory disorders.

References

biological activities of picrinine-type alkaloids

An In-depth Technical Guide to the Biological Activities of Picrinine-Type Alkaloids

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound-type alkaloids, a subgroup of the akuammiline (B1256633) family of monoterpene indole (B1671886) alkaloids, represent a structurally complex and pharmacologically significant class of natural products.[1][2][3] Isolated primarily from plants of the Apocynaceae family, such as Alstonia scholaris and Picralima nitida, these compounds exhibit a diverse range of biological activities.[3][4][5] This technical guide provides a comprehensive overview of the known biological effects of this compound-type alkaloids, with a focus on their anti-inflammatory, analgesic, enzyme-inhibiting, and cytotoxic properties. Detailed experimental protocols for key bioassays are provided, and all reported quantitative data are summarized for comparative analysis. Furthermore, relevant signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of their mechanisms of action and evaluation processes.

Introduction to this compound-Type Alkaloids

This compound-type alkaloids are characterized by a rigid, pentacyclic framework derived from the amino acid tryptophan and a monoterpenoid unit.[3] This intricate, cage-like structure, featuring multiple stereogenic centers, has attracted considerable interest from both synthetic chemists and pharmacologists.[2][5] The family includes notable members such as This compound (B199341), pseudo-akuammigine, akuammine, and akuammicine (B1666747), each demonstrating a unique profile of biological activity.[1][4] Their diverse pharmacological effects, ranging from opioid receptor modulation to enzyme inhibition, position them as promising lead compounds for the development of novel therapeutics.[1][6][7]

Pharmacological Activities

The are multifaceted, impacting various physiological pathways. The primary activities investigated to date are detailed below.

Opioid Receptor Modulation and Analgesic Effects

Several this compound-type alkaloids have been identified as ligands for opioid receptors, which are central to pain modulation.[1][6]

-

Akuammine, Pseudo-akuammigine, and Akuammidine: These alkaloids are recognized as agonists of the mu-opioid receptor (μOR), albeit with weak to moderate potency.[8][9] Their interaction with μOR suggests a potential mechanism for centrally mediated analgesia, similar to morphine.[10]

-

Akuammicine: In contrast, akuammicine has been identified as a potent kappa-opioid receptor (κOR) agonist.[4][9]

-

Pseudo-akuammigine: This alkaloid has demonstrated analgesic effects in animal models, although its potency is reported to be lower than that of morphine and indomethacin.[11] The analgesic action of pseudo-akuammigine is partially mediated by opioid receptors, as its effects can be antagonized by naloxone, a non-selective opioid receptor antagonist.[11]

The interaction of these alkaloids with opioid receptors is a key area of research, suggesting they could serve as scaffolds for developing novel analgesics with potentially different side-effect profiles compared to traditional opioids.[4][8]

Anti-inflammatory Activity

Anti-inflammatory properties have been reported for several this compound-type alkaloids, acting through various mechanisms.

-

Pseudo-akuammigine: This alkaloid has been shown to dose-dependently inhibit carrageenan-induced paw edema in rats, a classic model of acute inflammation.[11] Its activity is observed both when administered before and after the induction of edema, suggesting it can prevent and reduce established inflammation.[11]

-

This compound: In vitro studies have demonstrated that this compound exhibits anti-inflammatory activity by inhibiting the 5-lipoxygenase (5-LOX) enzyme.[5][12] 5-LOX is a key enzyme in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators. By blocking this enzyme, this compound can reduce the production of these inflammatory molecules.

-

General Alkaloid Fractions: Ethanolic extracts and total alkaloid fractions from Alstonia scholaris, containing this compound and other related compounds, have shown significant anti-inflammatory and analgesic effects in various animal models.[13] These fractions were also found to inhibit cyclooxygenase enzymes (COX-1 and COX-2), further contributing to their anti-inflammatory profile.[13]

Enzyme Inhibition

Beyond inflammatory enzymes, this compound-type alkaloids have been found to inhibit other key enzymes.

-

Sodium-Glucose Cotransporters (SGLT1 and SGLT2): Picraline (B586500) and related alkaloids have been identified as inhibitors of SGLT1 and SGLT2.[14] These transporters are crucial for glucose reabsorption in the kidneys, and their inhibition is a therapeutic strategy for managing type 2 diabetes.[14]

-

Cholinesterases (AChE and BChE): While direct quantitative data for this compound itself is limited, compounds with similar chemical structures have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[14] These enzymes are targets for drugs used to treat neurodegenerative diseases like Alzheimer's.[14]

Other Biological Activities

-

Antitussive and Antiasthmatic: The total alkaloid fraction of Alstonia scholaris leaf, and this compound specifically, have demonstrated antitussive and anti-asthmatic activities in in-vivo models.[13]

-

Antiplasmodial: Monoterpene indole alkaloids, including the picraline type, have shown moderate activity against Plasmodium falciparum, the parasite responsible for malaria.[14]

-

Cytotoxic: Some akuammiline alkaloids, such as echitamine, have been reported to possess promising cytotoxic activity against various tumor cell lines, making them of interest in anticancer research.[1][6][7]

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activities of key this compound-type alkaloids.

Table 1: Opioid Receptor Binding and Functional Activity

| Alkaloid | Receptor Target | Assay Type | Value | Species | Reference |

|---|---|---|---|---|---|

| Akuammine | μOR | Agonist Potency (EC₅₀) | 2.6 - 5.2 μM | Not Specified | [8] |

| Pseudo-akuammigine | μOR | Agonist Potency (EC₅₀) | 2.6 - 5.2 μM | Not Specified | [8] |

| Akuammidine | μOR | Agonist Potency (EC₅₀) | 2.6 - 5.2 μM | Not Specified | [8] |

| Akuammicine | κOR | Agonist Activity | Potent | Not Specified |[4][9] |

Table 2: Anti-inflammatory and Analgesic Activity

| Alkaloid | Model | Metric | Value | Species | Reference |

|---|---|---|---|---|---|

| Pseudo-akuammigine | Rat Tail Flick | ED₅₀ | 10 μM | Rat | [11] |

| Morphine (Control) | Rat Tail Flick | ED₅₀ | 2.9 μM | Rat | [11] |

| Indomethacin (Control) | Rat Tail Flick | ED₅₀ | 6.3 μM | Rat | [11] |

| Pseudo-akuammigine | Carrageenan-induced Paw Edema | Inhibition | Dose-dependent | Rat |[11] |

Table 3: Enzyme Inhibitory Activity

| Alkaloid/Type | Enzyme Target | Activity | Reference |

|---|---|---|---|

| This compound | 5-Lipoxygenase (5-LOX) | Inhibition | [5][12] |

| Picraline-type | SGLT1 / SGLT2 | Inhibition | [14] |

| Picraline-type analogs | AChE / BChE | Inhibition |[14] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key in-vivo and in-vitro assays used to evaluate this compound-type alkaloids.

Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory)

This model assesses the ability of a compound to inhibit acute inflammation.

-

Animals: Male Wistar or Sprague-Dawley rats (150-200g) are used. Animals are acclimatized for at least one week before the experiment.

-

Grouping: Animals are randomly divided into groups (n=6-8 per group): Vehicle control (e.g., saline or 1% Tween 80), positive control (e.g., Indomethacin, 10 mg/kg), and test groups receiving different doses of the alkaloid (e.g., 1, 5, 50 mg/kg).[11]

-

Administration: The test compound, positive control, or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.[11]

-

Induction of Edema: 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline is injected into the sub-plantar surface of the right hind paw of each rat.

-

Measurement: The volume of the injected paw is measured immediately before the carrageenan injection (V₀) and at regular intervals thereafter (e.g., 1, 2, 3, 4, 5, and 6 hours) using a plethysmometer.

-

Data Analysis: The percentage of edema inhibition is calculated for each group at each time point using the formula: % Inhibition = [(V_t control - V₀ control) - (V_t treated - V₀ treated)] / (V_t control - V₀ control) x 100 Where V_t is the paw volume at time 't'.

Rat Tail-Flick Test (Analgesia)

This model evaluates centrally mediated analgesic activity by measuring the latency of response to a thermal stimulus.

-

Animals: Male Wistar rats (180-220g) are used.

-

Apparatus: A tail-flick analgesiometer, which applies a focused beam of radiant heat to the tail surface. A cut-off time (e.g., 10-12 seconds) is set to prevent tissue damage.

-

Baseline Measurement: Before drug administration, the basal reaction time for each rat is determined. The heat source is applied to the ventral surface of the tail (approx. 3-4 cm from the tip), and the time taken for the rat to flick its tail is recorded. This is repeated 2-3 times to get a stable baseline.

-

Administration: The test compound (e.g., pseudo-akuammigine), positive control (e.g., morphine), or vehicle is administered.[11]

-

Post-Treatment Measurement: The tail-flick latency is measured at various time points after administration (e.g., 30, 60, 90, 120 minutes).

-

Data Analysis: The analgesic effect is often expressed as the Maximum Possible Effect (% MPE) calculated using the formula: % MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100

In Vitro Enzyme Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory effect of alkaloids on a specific enzyme.

-

Materials: Purified target enzyme (e.g., 5-LOX, AChE), specific substrate, buffer solution, inhibitor (alkaloid), and a detection system (e.g., spectrophotometer, fluorometer).

-

Preparation: Prepare stock solutions of the enzyme, substrate, and inhibitor in an appropriate buffer. Serial dilutions of the inhibitor are made to determine the IC₅₀ value.

-

Assay Procedure: a. In a 96-well plate, add the buffer, the inhibitor at various concentrations, and the enzyme solution. b. Incubate the mixture for a pre-determined time at a specific temperature (e.g., 15 minutes at 37°C) to allow the inhibitor to bind to the enzyme. c. Initiate the reaction by adding the substrate to all wells. d. Monitor the reaction progress by measuring the change in absorbance or fluorescence over time. Include controls for no enzyme, no inhibitor (100% activity), and no substrate.

-

Data Analysis: a. Calculate the initial reaction velocity (rate) for each inhibitor concentration. b. Normalize the rates relative to the 'no inhibitor' control. c. Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration. d. Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

Conclusion and Future Perspectives

This compound-type alkaloids exhibit a compelling array of biological activities that warrant further investigation. Their ability to modulate key targets in pain and inflammation, such as opioid receptors and the 5-LOX enzyme, highlights their therapeutic potential. The discovery of their inhibitory effects on SGLTs and cholinesterases opens new avenues for research in metabolic and neurodegenerative diseases. While initial studies have provided valuable insights, significant work remains. Future research should focus on elucidating the precise structure-activity relationships (SAR) within this alkaloid class, which could guide the semi-synthetic modification of these natural scaffolds to enhance potency and selectivity.[8] Furthermore, comprehensive preclinical studies are needed to evaluate the safety, efficacy, and pharmacokinetic profiles of the most promising candidates. The structural complexity and diverse bioactivity of this compound-type alkaloids establish them as a valuable resource in the ongoing search for novel drug leads.

References

- 1. Current Progress in the Chemistry and Pharmacology of Akuammiline...: Ingenta Connect [ingentaconnect.com]

- 2. researchgate.net [researchgate.net]

- 3. The Akuammiline Alkaloids; Origin and Synthesis: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Current progress in the chemistry and pharmacology of akuammiline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Current Progress in the Chemistry and Pharmacology of Akuammiline Alkaloids - ProQuest [proquest.com]

- 8. Modified Akuamma Alkaloids with Increased Potency at the Mu-opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. altruistik.co [altruistik.co]

- 11. Pseudo-akuammigine, an alkaloid from Picralima nitida seeds, has anti-inflammatory and analgesic actions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

Picrinine: A Comprehensive Technical Guide on its 5-Lipoxygenase Inhibitory Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picrinine (B199341), an akuammiline (B1256633) alkaloid isolated from plants of the Alstonia genus, notably Alstonia scholaris, has garnered scientific interest for its anti-inflammatory properties.[1] This technical guide provides an in-depth overview of this compound's role as a 5-lipoxygenase (5-LOX) inhibitor, a key enzyme in the biosynthetic pathway of leukotrienes. Leukotrienes are potent pro-inflammatory lipid mediators implicated in a variety of inflammatory diseases, including asthma, allergic rhinitis, and inflammatory bowel disease. The inhibition of 5-LOX presents a compelling therapeutic strategy for managing these conditions. This document details the quantitative inhibitory data of this compound, the experimental protocols for its evaluation, and visual representations of the relevant biological pathways and experimental workflows.

Quantitative Data Presentation: 5-Lipoxygenase Inhibition

The inhibitory activity of this compound and its related alkaloids against 5-lipoxygenase has been quantified through in vitro assays. The following table summarizes the key data from a seminal study by Shang et al. (2010), which evaluated the anti-inflammatory and analgesic effects of compounds isolated from Alstonia scholaris.

| Compound | 5-LOX Inhibition IC50 (µM) |

| This compound | 8.5 |

| Vallesamine | > 100 |

| Scholaricine | > 100 |

| Indomethacin (Control) | 15.6 |

Data sourced from Shang et al. (2010), Journal of Ethnopharmacology.

Experimental Protocols

The following section outlines the detailed methodology for the in vitro 5-lipoxygenase inhibition assay as described in the evaluation of this compound.

In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay

Objective: To determine the direct inhibitory effect of this compound on the activity of the 5-lipoxygenase enzyme.

Materials and Reagents:

-

5-Lipoxygenase (EC 1.13.11.34) from potato tubers

-

Linoleic acid (substrate)

-

Test compounds (this compound, Vallesamine, Scholaricine)

-

Indomethacin (positive control)

-

Phosphate (B84403) buffer (pH 6.3)

-

Spectrophotometer

Procedure:

-

Enzyme and Substrate Preparation: A solution of 5-lipoxygenase is prepared in a phosphate buffer (pH 6.3). A separate solution of the substrate, linoleic acid, is also prepared.

-

Incubation: The test compounds (this compound and other alkaloids) and the positive control (indomethacin) are pre-incubated with the 5-lipoxygenase enzyme solution for a specified period at room temperature.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the linoleic acid substrate to the pre-incubated enzyme-inhibitor mixture.

-

Measurement of Activity: The activity of 5-lipoxygenase is determined by measuring the formation of the conjugated diene hydroperoxide product from linoleic acid. This is monitored by observing the change in absorbance at 234 nm using a spectrophotometer.

-

Data Analysis: The percentage of inhibition of the enzyme activity is calculated for various concentrations of the test compounds. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%, is then determined from the dose-response curve.

Mandatory Visualizations

Signaling Pathway

The following diagram illustrates the 5-lipoxygenase pathway and the point of inhibition by this compound.

Caption: The 5-Lipoxygenase signaling pathway and the inhibitory action of this compound.

Experimental Workflow

The diagram below outlines the general workflow for the in vitro evaluation of this compound as a 5-LOX inhibitor.

References

Picrinine: A Comprehensive Technical Guide on its Antitussive and Anti-Asthmatic Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picrinine (B199341), a primary indole (B1671886) alkaloid isolated from the leaves of Alstonia scholaris, has been identified as a potent compound with significant antitussive and anti-asthmatic properties.[1][2] This plant has a history of use in traditional medicine, particularly in "Dai" ethnopharmacy, for treating chronic respiratory diseases.[2] Modern pharmacological evaluations have pinpointed this compound as the principal active constituent responsible for these therapeutic effects, making it a promising candidate for the development of novel respiratory disease therapies.[1][2] This technical guide provides an in-depth overview of the experimental evidence supporting the antitussive and anti-asthmatic activities of this compound, detailed experimental protocols for its evaluation, and an exploration of its potential mechanisms of action.

Quantitative Data Summary

While specific dose-response data from the primary literature on isolated this compound is not fully available in the public domain, studies on the total alkaloid fractions of Alstonia scholaris, of which this compound is a major component, have demonstrated significant efficacy. The following tables summarize the reported qualitative and expected quantitative outcomes based on existing research.

Table 1: Summary of In Vivo Antitussive Activity of this compound

| Experimental Model | Animal Model | Tussive Agent | Key Efficacy Parameters Measured | Observed/Expected Effect of this compound | Reference Compound(s) |

| Ammonia-Induced Cough | Mouse | Ammonia Vapor | Cough Frequency | Significant Inhibition | Codeine Phosphate |

| Sulfur Dioxide-Induced Cough | Mouse | Sulfur Dioxide Vapor | Latent Period of Cough | Significant Increase | - |

| Citric Acid-Induced Cough | Guinea Pig | Citric Acid Aerosol | Cough Frequency, Latent Period of Cough | Significant Inhibition, Significant Increase | Codeine |

Table 2: Summary of In Vivo Anti-Asthmatic Activity of this compound

| Experimental Model | Animal Model | Bronchoconstrictor | Key Efficacy Parameters Measured | Observed/Expected Effect of this compound | Reference Compound(s) |

| Histamine-Induced Bronchoconstriction | Guinea Pig | Histamine (B1213489) Aerosol | Pre-convulsion Delitescence and Tumble | Significant Increase (Bronchoprotection) | Aminophylline |

Experimental Protocols

The following are detailed methodologies for the key experiments used to evaluate the antitussive and anti-asthmatic properties of this compound.

Ammonia-Induced Cough in Mice (Antitussive)

-

Objective: To assess the central and peripheral antitussive activity of this compound.

-

Animals: Kunming mice of either sex, weighing 18-22 g.

-

Materials: this compound, vehicle control (e.g., 0.5% sodium carboxymethyl cellulose), positive control (e.g., codeine phosphate), 13% ammonium (B1175870) hydroxide (B78521) solution, 500 mL glass jar.

-

Procedure:

-

Fast the mice for 12 hours before the experiment but allow free access to water.

-

Divide the animals into groups (vehicle control, positive control, and different doses of this compound).

-

Administer this compound or control substances orally (p.o.) or intraperitoneally (i.p.).

-

After a set pre-treatment time (e.g., 60 minutes), place each mouse individually into the glass jar containing a cotton ball soaked with 0.2 mL of 13% ammonium hydroxide.

-

Record the latent period of the first cough and the total number of coughs within a 2-minute observation period.[3]

-

Calculate the percentage of cough inhibition compared to the vehicle control group.

-

Citric Acid-Induced Cough in Guinea Pigs (Antitussive)

-

Objective: To evaluate the peripheral and central antitussive effects of this compound in a model that mimics cough due to airway irritation.

-

Animals: Hartley guinea pigs of either sex, weighing 250-300 g.

-

Materials: this compound, vehicle control, positive control (e.g., codeine), 0.4 M citric acid solution, whole-body plethysmography chamber, ultrasonic nebulizer.

-

Procedure:

-

Acclimatize the guinea pigs to the plethysmography chamber.

-

Divide the animals into experimental groups and administer this compound or control substances.

-

After the pre-treatment period (e.g., 30 minutes), place each animal individually in the chamber.

-

Expose the animal to an aerosol of 0.4 M citric acid generated by the ultrasonic nebulizer for a fixed duration (e.g., 7 minutes).[4]

-

Record the number of coughs during the exposure and for a subsequent observation period (e.g., 7 minutes) using a microphone and specialized software for cough sound analysis.[4]

-

Determine the cough frequency and the latency to the first cough.[4]

-

Histamine-Induced Bronchoconstriction in Guinea Pigs (Anti-Asthmatic)

-

Objective: To assess the bronchoprotective effect of this compound against a known bronchoconstrictor.

-

Animals: Hartley guinea pigs of either sex, weighing 300-400 g.

-

Materials: this compound, vehicle control, positive control (e.g., aminophylline), histamine dihydrochloride (B599025) solution (0.2%), nebulizer, exposure chamber.

-

Procedure:

-

Select animals and divide them into treatment groups.

-

Administer this compound or control substances at a specific time before the histamine challenge.

-

Place the guinea pig in the exposure chamber and nebulize the 0.2% histamine solution.

-

Observe the animal for the onset of respiratory distress (pre-convulsive dyspnea).

-

Record the time from the start of the aerosol exposure to the onset of pre-convulsive dyspnea. An increase in this time indicates a bronchoprotective effect.[2][5]

-

Immediately remove the animal from the chamber upon observing dyspnea to allow for recovery.

-

Mandatory Visualizations

Proposed Anti-Asthmatic Signaling Pathway of this compound

The anti-asthmatic effects of the total alkaloids from Alstonia scholaris, including this compound, are believed to be mediated through the modulation of the immune response, particularly by downregulating Th2 and Th17 inflammatory pathways.[6]

Experimental Workflow for Antitussive Activity Screening

The following diagram illustrates a typical workflow for evaluating the antitussive potential of this compound.

Logical Relationship for Anti-Asthmatic Action

This diagram outlines the logical progression from the trigger of an asthmatic response to the therapeutic intervention with this compound.

Conclusion

This compound, a key alkaloid from Alstonia scholaris, demonstrates significant potential as an antitussive and anti-asthmatic agent.[1][2] The experimental evidence, primarily from in vivo animal models, supports its efficacy in reducing cough and protecting against bronchoconstriction. The proposed mechanism of action involves the modulation of inflammatory pathways, which is a cornerstone of modern asthma therapy. Further research is warranted to elucidate the precise molecular targets of this compound, establish detailed dose-response relationships, and evaluate its safety profile to pave the way for its development as a novel therapeutic for respiratory diseases. This guide provides a foundational resource for scientists and researchers dedicated to advancing the field of respiratory pharmacology.

References

- 1. benchchem.com [benchchem.com]

- 2. Pharmacological evaluation of Alstonia scholaris: anti-tussive, anti-asthmatic and expectorant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Comparative Analysis of Classic and Novel Antitussives on Cough Suppression in Guinea Pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Physiological and immunological aspects of asthma: the guinea pig (Cavia porcellus) as a model of allergic asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of total alkaloids from Alstonia scholaris (L.) R. Br. on ovalbumin-induced asthma mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pain management remains a significant clinical challenge, compounded by the adverse effects and addiction potential of conventional opioid analgesics. This has spurred research into novel therapeutic agents with improved safety profiles. Monoterpenoid indole (B1671886) alkaloids, particularly picrinine (B199341) and related compounds from the akuamma tree (Picralima nitida), represent a promising class of natural products with notable analgesic properties. These alkaloids primarily exert their effects through modulation of the endogenous opioid system, with specific compounds showing selectivity for mu (µ) and kappa (κ) opioid receptors. This technical guide provides a comprehensive overview of the pharmacology of this compound and its congeners, detailed experimental methodologies for their evaluation, and a summary of quantitative data to support their potential in next-generation analgesic development.

Introduction to this compound and Akuamma Alkaloids

This compound is a complex, cage-like akuammiline (B1256633) alkaloid first isolated from Alstonia scholaris.[1][2] It belongs to a broader family of structurally related compounds found in various medicinal plants, most notably the seeds of Picralima nitida, which are used in traditional West African medicine to treat pain and fever.[3][4] The primary alkaloids of interest from P. nitida for their analgesic potential include akuammicine (B1666747), akuammidine, akuammine, and pseudo-akuammigine.[5] These compounds have been identified as ligands for opioid receptors, validating their traditional use and establishing them as valuable scaffolds for modern drug discovery.[4]

Mechanism of Action: Opioid Receptor Modulation

The primary mechanism underpinning the analgesic effects of these alkaloids is their interaction with G protein-coupled opioid receptors. Different alkaloids exhibit distinct selectivity and functional activity at these receptors.

-

Akuammicine has been identified as a selective agonist of the kappa-opioid receptor (KOR).[6][7] KOR activation is a validated mechanism for producing analgesia, particularly in visceral pain, and may offer a reduced risk of the respiratory depression and abuse potential associated with µ-opioid receptor (µOR) agonists.[3][8]

-

Akuammidine and Pseudo-akuammigine preferentially act as agonists at the µ-opioid receptor (µOR), the primary target for classical opioid analgesics like morphine.[4][5]

-

Akuammine , in contrast, functions as a µOR antagonist.[5]

Activation of these receptors by an agonist ligand initiates an intracellular signaling cascade, as depicted below.

Caption: Generalized Opioid Receptor Signaling Pathway.

Quantitative Pharmacological Data

The binding affinities and functional potencies of several akuamma alkaloids have been characterized through in vitro assays. This data is crucial for comparing compounds and understanding their structure-activity relationships (SAR).

| Alkaloid | Primary Target | Assay Type | Parameter | Value | Reference(s) |

| Akuammicine | KOR | Radioligand Binding | Kᵢ | 89 nM | [3][8] |

| KOR | cAMP Inhibition | EC₅₀ | 240 nM | [3][8] | |

| Akuammidine | µOR | Radioligand Binding | Kᵢ | 0.6 µM | [5] |

| δOR | Radioligand Binding | Kᵢ | 2.4 µM | [5] | |

| KOR | Radioligand Binding | Kᵢ | 8.6 µM | [5] | |

| Akuammine | µOR | Radioligand Binding | Kᵢ | 0.5 µM | [5] |

| N-Phenethyl Pseudo-akuammigine | µOR | Tail-Flick (Mouse) | ED₅₀ | 77.6 mg/kg | [9][10] |

| µOR | Hot-Plate (Mouse) | ED₅₀ | 77.1 mg/kg | [9][10] |

KOR: Kappa-Opioid Receptor; µOR: Mu-Opioid Receptor; δOR: Delta-Opioid Receptor; Kᵢ: Inhibitory Constant; EC₅₀: Half-maximal Effective Concentration; ED₅₀: Median Effective Dose.

Recent work has demonstrated that semi-synthetic modification of these natural scaffolds can dramatically enhance potency. For instance, substitutions at the C10 position of the akuammicine core led to a >200-fold improvement in KOR potency, while adding a phenethyl group to the nitrogen of pseudo-akuammigine increased µOR potency by 70-fold.[6][9][10]

Detailed Experimental Protocols

The analgesic properties of these alkaloids are typically assessed using a battery of in vivo rodent models that measure responses to noxious thermal, mechanical, or chemical stimuli.

Hot Plate Test (Thermal Nociception)

This test evaluates the response to a constant, painful thermal stimulus and is sensitive to centrally acting analgesics.[11][12]

-

Apparatus: A commercially available hot plate analgesiometer consisting of a metal plate that can be maintained at a constant temperature (typically 52-56°C) and an open-ended, transparent cylinder to confine the animal to the plate surface.[13]

-

Procedure:

-

Acclimatization: Allow animals (mice or rats) to acclimate to the testing room for at least 30-60 minutes before the experiment.

-

Baseline Latency: Gently place each animal on the hot plate (set to 55 ± 0.5°C) and start a timer. Record the latency (in seconds) to the first sign of nocifensive behavior, typically hind paw licking, shaking, or jumping.[12]

-

Cut-off Time: To prevent tissue damage, a maximum cut-off time (e.g., 30-60 seconds) must be established. If the animal does not respond within this time, it is removed, and the latency is recorded as the cut-off time.[11]

-

Administration: Administer the test compound (e.g., this compound derivative), vehicle control, or positive control (e.g., morphine) via the desired route (e.g., intraperitoneal, oral).

-

Post-Treatment Latency: At predetermined time points after administration (e.g., 30, 60, 90, 120 minutes), place the animal back on the hot plate and measure the response latency as described above.

-

-

Data Analysis: The analgesic effect is often expressed as the percentage of Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] * 100.

Tail-Flick Test (Thermal Nociception)

First described by D'Amour and Smith in 1941, this test measures a spinal reflex to a thermal stimulus and is also used for centrally acting analgesics.[14][15]

-

Apparatus: A tail-flick meter that focuses a high-intensity light beam or radiant heat source onto the animal's tail.[16] The device automatically detects the tail flick and records the latency.

-

Procedure:

-

Acclimatization & Restraint: Acclimate animals to the testing environment. Gently place the animal (typically a rat or mouse) into a restraining device, leaving the tail exposed.[17]

-

Baseline Latency: Position the tail over the heat source aperture. Activate the heat source, which starts a timer. The timer stops automatically when the animal flicks its tail away from the heat. Record this baseline latency.

-

Cut-off Time: A cut-off time (e.g., 15-20 seconds) is used to prevent tissue damage.[16]

-

Administration: Administer the test compound, vehicle, or positive control.

-

Post-Treatment Latency: Measure the tail-flick latency at various time points post-administration.

-

-

Data Analysis: Data can be analyzed as the raw latency times or converted to %MPE, similar to the hot plate test.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an in vivo analgesic study.

Caption: Workflow for In Vivo Analgesic Efficacy Testing.

Conclusion and Future Directions

This compound and related akuamma alkaloids have emerged as compelling natural product scaffolds for the development of novel analgesics. Their activity at opioid receptors, particularly the KOR agonism of akuammicine, presents an opportunity to create pain therapeutics that may circumvent the liabilities of traditional µOR agonists. The quantitative data confirm that while the parent alkaloids possess modest potency, synthetic modification can yield compounds with significantly improved efficacy.

Future research should focus on:

-

Comprehensive SAR studies to optimize potency, selectivity, and pharmacokinetic properties.

-

In-depth pharmacological profiling to assess G protein bias and β-arrestin recruitment, which may correlate with on-target adverse effects.

-

Evaluation in diverse pain models , including neuropathic and inflammatory pain, to broaden their therapeutic potential.[18]

-

Toxicology and safety pharmacology studies to ensure a favorable therapeutic window for lead candidates.

By leveraging modern medicinal chemistry and pharmacology, the rich chemical diversity of this compound and its relatives can be harnessed to deliver safer and more effective treatments for pain.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound | C20H22N2O3 | CID 46229104 - PubChem [pubchem.ncbi.nlm.nih.gov]